molecular formula C4H7N3S B6282674 (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide CAS No. 2222520-23-0

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide

Cat. No. B6282674
CAS RN: 2222520-23-0
M. Wt: 129.2
InChI Key:
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Description

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide, also known as MMSM, is an organic compound typically used in laboratory experiments. It is a colorless liquid that can be synthesized from a variety of sources, such as amino acids, and is used in a variety of scientific research applications.

Scientific Research Applications

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a stabilizing agent in the preparation of polymers. Additionally, it has been used as a catalyst in the synthesis of pharmaceuticals and in the synthesis of biopolymers.

Mechanism of Action

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide acts as a catalyst in the synthesis of organic compounds by forming a covalent bond with the substrate molecules. This covalent bond allows the substrate molecules to be converted into the desired organic compound. Additionally, (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide can act as a stabilizing agent in the preparation of polymers by forming a network of covalent bonds between the polymer molecules.
Biochemical and Physiological Effects
(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide is generally considered to be non-toxic and non-irritating. However, due to its reactive nature, it may cause skin and eye irritation when exposed to high concentrations. Additionally, it may cause respiratory irritation when inhaled in large amounts.

Advantages and Limitations for Lab Experiments

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide has several advantages for laboratory experiments. It is relatively inexpensive, stable, and non-toxic. Additionally, it is easy to synthesize and can be used in a variety of applications. However, it is also limited in its applications due to its reactive nature.

Future Directions

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide has potential applications in the development of new pharmaceuticals, biopolymers, and other organic compounds. Additionally, it has potential applications in the development of new catalysts for organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide. Finally, further research is needed to develop new methods of synthesizing (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide.

Synthesis Methods

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide can be synthesized in a variety of ways. The most common method is the reaction of cyanoacetamide with methylsulfanylmethanethioamide in the presence of a base, such as sodium hydroxide, to form (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide. This reaction is typically conducted in an aqueous solution at a temperature of 80°C. Another method of synthesis is the reaction of cyanoacetamide with methylsulfanylmethanethioamide in the presence of an acid, such as hydrochloric acid, to form (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide. This reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature of 50°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide involves the reaction of N-methyl(methylsulfanyl)methanimidamide with cyanogen bromide in the presence of a base.", "Starting Materials": [ "N-methyl(methylsulfanyl)methanimidamide", "Cyanogen bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add N-methyl(methylsulfanyl)methanimidamide to a solution of cyanogen bromide in a suitable solvent", "Add base to the reaction mixture to initiate the reaction", "Stir the reaction mixture at a suitable temperature for a suitable time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2222520-23-0

Product Name

(E)-N'-cyano-N-methyl(methylsulfanyl)methanimidamide

Molecular Formula

C4H7N3S

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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